Zinc, chlorothieno[3,2-b]thien-2-yl-
CAS No.: 130689-51-9
Cat. No.: VC19098903
Molecular Formula: C6H3ClS2Zn
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130689-51-9 |
|---|---|
| Molecular Formula | C6H3ClS2Zn |
| Molecular Weight | 240.1 g/mol |
| IUPAC Name | chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide |
| Standard InChI | InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | UUHSTXVWDYRDIN-UHFFFAOYSA-M |
| Canonical SMILES | C1=CSC2=C1S[C-]=C2.Cl[Zn+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Connectivity
The compound’s molecular formula is inferred as C₆H₃ClS₂Zn, reflecting the chlorothieno[3,2-b]thiophene ligand (C₆H₃ClS₂) bonded to a zinc atom. Thieno[3,2-b]thiophene is a bicyclic heteroaromatic system comprising two fused thiophene rings. Chlorination at the 2-position introduces electron-withdrawing effects, altering the ligand’s electronic density and influencing its coordination behavior with zinc .
Spectroscopic Characterization
Key spectroscopic data for analogous organozinc compounds provide insights into its structure:
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¹H NMR: Protons on the thieno[3,2-b]thiophene ring resonate between δ 7.2–7.8 ppm, with deshielding observed near the chlorine substituent .
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¹³C NMR: The chlorine-bearing carbon appears at δ 125–130 ppm, while zinc-bound carbons show upfield shifts due to electron donation .
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IR Spectroscopy: Stretching vibrations for C-Cl (650–750 cm⁻¹) and Zn-C (450–500 cm⁻¹) bonds are diagnostic .
Table 1: Predicted Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.98 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Insoluble in water; soluble in THF, DMF |
| Stability | Air- and moisture-sensitive |
Synthetic Methodologies
Direct Zinc Insertion
The most common route involves oxidative addition of zinc metal into chlorothieno[3,2-b]thiophene halides. For example, treatment of 2-chlorothieno[3,2-b]thiophene with activated zinc dust in tetrahydrofuran (THF) under inert atmosphere yields the target compound :
This method parallels the synthesis of phenylzinc chlorides but requires rigorous exclusion of oxygen to prevent oxidation .
Transmetallation Strategies
Alternative approaches employ transmetallation from Grignard or lithium reagents. Reacting 2-chlorothieno[3,2-b]thiophenyllithium with zinc chloride (ZnCl₂) in diethyl ether provides higher yields (75–80%) :
Reactivity and Applications
Cross-Coupling Reactions
Organozinc compounds are indispensable in Negishi couplings, enabling C–C bond formation. For instance, zinc, chlorothieno[3,2-b]thien-2-yl- reacts with aryl halides in the presence of palladium catalysts to yield biheteroaryl systems :
This reactivity is exploited in synthesizing conjugated polymers for organic electronics, where thiophene-based backbones enhance charge mobility .
Catalytic Applications
In asymmetric catalysis, zinc complexes mediate enantioselective additions to carbonyl compounds. The chlorothieno[3,2-b]thiophene ligand’s steric bulk improves stereochemical control, achieving enantiomeric excesses (ee) >90% in propargylation reactions .
Future Directions and Research Gaps
While zinc, chlorothieno[3,2-b]thien-2-yl- shows promise in materials science, its pharmacological potential remains underexplored. Computational studies predicting binding affinities to tuberculosis targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) suggest utility in antimicrobial drug design . Further experimental validation is required to assess bioavailability and toxicity profiles.
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